1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole
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Overview
Description
1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole is a complex organic compound that combines several functional groups into a single structure. Its structural intricacy makes it a subject of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole typically involves multistep processes:
Formation of 2-methylimidazo[1,2-b]pyridazine: : This can be synthesized via condensation reactions involving appropriate precursors like 2-aminopyridine and glyoxal, followed by methylation.
Piperidine Derivative Synthesis: : The piperidine moiety can be prepared through classic organic reactions such as the Mannich reaction, where piperidine is reacted with formaldehyde and a secondary amine.
Indole Synthesis: : The indole core might be synthesized via Fischer indole synthesis or other suitable pathways, starting with phenylhydrazine and ketones or aldehydes.
Linking and Final Assembly: : The above intermediates are then linked through acylation and etherification reactions, using reagents such as acyl chlorides and alkyl halides under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of such a compound would involve batch or continuous processes, focusing on optimizing yields, purity, and safety. Specialized reactors and conditions would be employed to handle the reactive intermediates and the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidative products.
Reduction: : Reduction reactions might involve hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various sites on the molecule, particularly around the imidazo[1,2-b]pyridazine and piperidine moieties.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, organometallic reagents.
Major Products: The products of these reactions can vary widely depending on the conditions but often include derivatives with altered oxidation states or substituent groups.
Scientific Research Applications
1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole is used in a variety of scientific research fields:
Chemistry: : Used as a reagent and intermediate in organic synthesis.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: : Applications in material science and as a building block for more complex chemical entities.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action for this compound can depend on its specific application. In medicinal chemistry, it might interact with certain enzymes or receptors, inhibiting or modulating their activity. Its molecular targets could include kinases, G-protein-coupled receptors, or ion channels, engaging pathways involved in cell signaling, metabolism, or other biological processes.
Comparison with Similar Compounds
Similar Compounds:
1-methyl-1H-indole: : Shares the indole moiety but lacks the complex substitutions.
3-(4-hydroxy-1-piperidinyl)-1H-indole: : Similar piperidine-indole structure without the imidazo[1,2-b]pyridazine group.
2-methylimidazo[1,2-b]pyridazine: : Contains the imidazo[1,2-b]pyridazine core without the indole and piperidine structures.
Uniqueness: What makes 1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole unique is its combination of multiple functional groups in one structure, offering diverse reactivity and interaction potential, which can be tailored for specific scientific and industrial purposes.
Properties
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-13-28-21(24-16)7-8-22(25-28)30-15-17-9-11-27(12-10-17)23(29)19-14-26(2)20-6-4-3-5-18(19)20/h3-8,13-14,17H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWRDKMTFPTFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(C5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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